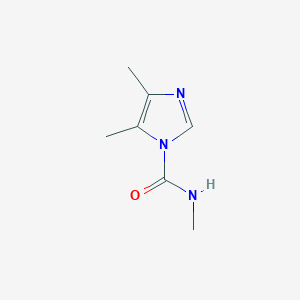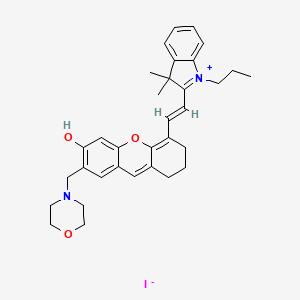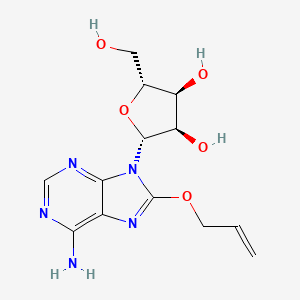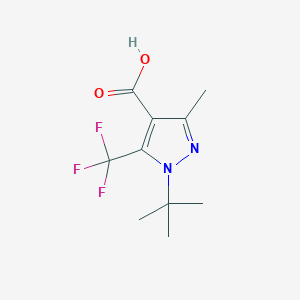
Naphthalene-2,3,6,7-tetracarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalene-2,3,6,7-tetracarbonitrile is an organic compound with the molecular formula C14H4N4. It is a derivative of naphthalene, characterized by the presence of four cyano groups attached to the 2, 3, 6, and 7 positions of the naphthalene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
Naphthalene-2,3,6,7-tetracarbonitrile can be synthesized through the reaction of naphthalene-2,3,6,7-tetracarboxylic acid with suitable dehydrating agents. One common method involves the use of phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to convert the carboxylic acid groups into acyl chlorides, followed by treatment with ammonia or an amine to form the corresponding nitrile groups .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process requires careful control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Naphthalene-2,3,6,7-tetracarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene-2,3,6,7-tetracarboxylic acid.
Reduction: Reduction of the nitrile groups can yield the corresponding amines.
Substitution: The cyano groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Naphthalene-2,3,6,7-tetracarboxylic acid.
Reduction: Naphthalene-2,3,6,7-tetraamine.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
Naphthalene-2,3,6,7-tetracarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Materials Science: The compound is explored for its potential use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biology and Medicine: Research is ongoing to investigate its potential as a precursor for bioactive molecules and its interactions with biological systems.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which naphthalene-2,3,6,7-tetracarbonitrile exerts its effects depends on the specific application. In organic electronics, its conjugated system allows for efficient charge transport and light emission. In chemical reactions, the cyano groups act as electron-withdrawing groups, influencing the reactivity of the naphthalene ring .
Comparison with Similar Compounds
Similar Compounds
Naphthalene-1,4,5,8-tetracarbonitrile: Similar structure but different positions of the cyano groups.
Anthracene-2,3,6,7-tetracarbonitrile: Similar structure but with an additional benzene ring.
Perylene-3,4,9,10-tetracarbonitrile: Larger polycyclic aromatic compound with similar functional groups.
Uniqueness
Naphthalene-2,3,6,7-tetracarbonitrile is unique due to its specific arrangement of cyano groups, which imparts distinct electronic properties and reactivity compared to other similar compounds. This makes it particularly valuable in applications requiring precise control over molecular interactions and electronic behavior .
Properties
Molecular Formula |
C14H4N4 |
|---|---|
Molecular Weight |
228.21 g/mol |
IUPAC Name |
naphthalene-2,3,6,7-tetracarbonitrile |
InChI |
InChI=1S/C14H4N4/c15-5-11-1-9-2-13(7-17)14(8-18)4-10(9)3-12(11)6-16/h1-4H |
InChI Key |
LGSJQDNMGXBFCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(C(=CC2=CC(=C1C#N)C#N)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Ethyl 5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carboxylate](/img/structure/B12830110.png)
![2-Methyl-5-(4'-(5-methyl-1H-imidazol-2-yl)-[1,1'-biphenyl]-4-yl)-1H-imidazole](/img/structure/B12830115.png)








